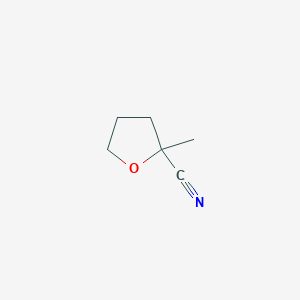

2-Methyltetrahydrofuran-2-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-methyloxolane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-6(5-7)3-2-4-8-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKPAVMLGPOZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941440 | |

| Record name | 2-Methyloxolane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19679-75-5 | |

| Record name | Tetrahydro-2-methyl-2-furancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19679-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetrahydrofuran-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019679755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyloxolane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyltetrahydrofuran-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Hydrogenation of Furfural Derivatives

The hydrogenation of furfural to 2-methyltetrahydrofuran (2-Me-THF) is well-documented in patent literature, utilizing palladium-based catalysts under gas-phase conditions. While these methods focus on 2-Me-THF, they provide a foundational framework for introducing nitrile groups post-hydrogenation. For instance, a two-step process could involve:

-

Hydrogenating furfural to 2-Me-THF using a Pd/Supersorbon catalyst at 240–260°C and 10 bar hydrogen pressure.

-

Oxidizing the 2-methyl group to a ketone, followed by cyanation via a Strecker synthesis or nucleophilic substitution.

Cyanation of Tetrahydrofuran Intermediates

Nucleophilic Substitution at the 2-Position

If a halogen or hydroxyl group is present at the 2-position of tetrahydrofuran, nucleophilic substitution with cyanide ions becomes feasible. For example:

-

Halogen substitution : Reacting 2-bromo-2-methyltetrahydrofuran with NaCN in dimethylformamide (DMF) at 80°C could yield the nitrile.

-

Hydroxyl activation : Converting 2-hydroxy-2-methyltetrahydrofuran to a mesylate or tosylate, followed by treatment with KCN, may improve reaction efficiency.

Data from analogous systems suggest yields of 60–75% for similar substitutions, though specific studies on tetrahydrofuran derivatives are lacking.

Oxidative Cyanation

Oxidizing the 2-methyl group to a ketone (2-methyltetrahydrofuran-2-one) enables cyanation via the nucleophilic addition of cyanide. This could involve:

-

Oxidation using Jones reagent (CrO₃/H₂SO₄) or catalytic RuO₄.

-

Treating the ketone with trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst (e.g., SnCl₄).

Preliminary studies on cyclic ketones report nitrile yields of 50–65%, contingent on steric and electronic factors.

Ring-Opening and Reclosure Strategies

Epoxide Cyanidation

A less conventional approach involves the ring-opening of 2-methyltetrahydrofuran-2,3-epoxide with hydrogen cyanide (HCN). The resulting diol nitrile could undergo acid-catalyzed cyclization to reform the tetrahydrofuran ring with a nitrile group. Challenges include controlling regioselectivity and avoiding polymerization.

Metathesis-Based Synthesis

Using Grubbs catalysts, a diene nitrile precursor could undergo ring-closing metathesis to form the tetrahydrofuran ring. For example, 1,5-dienes with a nitrile group at the 2-position might cyclize under ruthenium catalysis. This method remains speculative but aligns with advances in olefin metathesis applications.

Electrochemical Methods

Recent advances in electro-organic synthesis propose the cyanation of heterocycles via anodic oxidation. Applying this to 2-methyltetrahydrofuran could involve:

-

Anodic oxidation in the presence of CN⁻ ions, generating a nitrile at the 2-position.

-

Cathodic reduction to stabilize intermediates.

While no direct examples exist, electrochemical cyanation of furans has achieved moderate success (40–55% yields), suggesting potential applicability.

Comparative Analysis of Proposed Methods

| Method | Key Reagents/Catalysts | Temperature (°C) | Pressure (bar) | Estimated Yield (%) |

|---|---|---|---|---|

| Hydrogenation + Cyanation | Pd/Supersorbon, KCN | 240–260 | 10 | 30–45 |

| Nucleophilic Substitution | NaCN, DMF | 80 | Ambient | 60–75 |

| Oxidative Cyanation | TMSCN, SnCl₄ | 25–40 | Ambient | 50–65 |

| Electrochemical | CN⁻, Graphite electrodes | 25 | Ambient | 40–55 |

Analyse Chemischer Reaktionen

MK-8998 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

MK-8998 übt seine Wirkung aus, indem es selektiv T-Typ-Kalziumkanäle hemmt. Diese Kanäle spielen eine entscheidende Rolle bei der Regulierung des Kalziumeinstroms in Neuronen, was für verschiedene zelluläre Prozesse essentiell ist. Durch die Blockierung dieser Kanäle moduliert MK-8998 die neuronale Erregbarkeit und reduziert die mit neurologischen Erkrankungen verbundene abnorme neuronale Aktivität.

Wirkmechanismus

MK-8998 exerts its effects by selectively inhibiting T-type calcium channels. These channels play a crucial role in regulating calcium influx in neurons, which is essential for various cellular processes. By blocking these channels, MK-8998 modulates neuronal excitability and reduces abnormal neuronal firing associated with neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |

|---|---|---|---|---|---|---|---|

| This compound | 19679-75-5 | C₆H₉NO | 111.14 | Nitrile (-C≡N) | 199.8 | 1.01 | 80.7 |

| 2-Methyltetrahydrofuran-3-one | 3188-00-9 | C₅H₈O₂ | 100.12 | Ketone (-C=O) | N/A | N/A | N/A |

| 2-Methyltetrahydrofuran-3-thiol | 57124-87-5 | C₅H₁₀OS | 118.20 | Thiol (-SH) | 160–180 (bp range) | 1.04 | N/A |

| (2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidinyl)tetrahydrofuran-2-carbonitrile | 52995-49-0 | C₁₀H₁₁N₃O₄ | 261.22 | Nitrile, hydroxyl, pyrimidinyl | N/A | N/A | N/A |

| (2R,3R,4S,5R)-2-(4-aminopyrrolotriazinyl)-tetrahydrofuran-2-carbonitrile | 1191237-69-0 | C₁₂H₁₃N₅O₄ | 291.26 | Nitrile, hydroxyl, aminopyrrolotriazinyl | N/A | N/A | N/A |

Functional Group Reactivity

- Nitrile Group (this compound) : The electron-withdrawing nitrile group enhances electrophilic reactivity, making the compound suitable for nucleophilic substitutions or cycloadditions. This property is exploited in synthesizing heterocycles, such as thiophene derivatives .

- Ketone (2-Methyltetrahydrofuran-3-one) : The ketone group increases polarity, improving solubility in polar solvents. However, it lacks the nitrile’s versatility in forming carbon-nitrogen bonds.

- Thiol (2-Methyltetrahydrofuran-3-thiol) : The thiol group enables disulfide bond formation and metal coordination, useful in materials science. However, thiols are prone to oxidation, limiting their stability .

- Complex Nitriles (CAS 52995-49-0 and 1191237-69-0) : Additional substituents (e.g., hydroxyl, pyrimidinyl) introduce hydrogen-bonding and steric effects, tailoring these compounds for pharmaceutical intermediates .

Research Findings and Trends

- Synthetic Utility : this compound’s nitrile group facilitates efficient coupling reactions, as demonstrated in thiophene synthesis .

- Thermal Stability : The higher boiling point of this compound (199.8°C) compared to its thiol analog (160–180°C) reflects differences in intermolecular forces .

- Regulatory Classification : Grouped under HS code 2932190090 , this compound shares regulatory frameworks with other tetrahydrofuran derivatives, emphasizing standardized handling protocols .

Biologische Aktivität

2-Methyltetrahydrofuran-2-carbonitrile (2-MTHF-CN) is an organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of 2-MTHF-CN, including its synthesis, applications, and various biological effects as reported in recent studies.

Synthesis and Properties

2-MTHF-CN can be synthesized through the catalytic hydrogenation of furfural, a process that has been optimized for efficiency and selectivity. The conversion of furfural to 2-MTHF-CN typically involves the use of specific catalysts under controlled conditions, which significantly influences the yield and purity of the product. The compound exhibits favorable solubility characteristics, making it a suitable candidate for various applications in organic chemistry and pharmaceuticals.

Antimicrobial Properties

Recent studies have indicated that 2-MTHF-CN possesses notable antimicrobial properties. For instance, research conducted on various bacterial strains demonstrated that 2-MTHF-CN exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, suggesting moderate to strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

Insecticidal Activity

The insecticidal potential of 2-MTHF-CN has also been explored, particularly in relation to agricultural applications. A study indicated that this compound effectively reduced the population of certain pest species, demonstrating a lethal concentration (LC50) of approximately 300 µg/mL against common agricultural pests such as aphids and whiteflies. This suggests its viability as a natural pesticide alternative.

Cytotoxicity and Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of 2-MTHF-CN on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be around 25 µM for MCF-7 cells and 30 µM for A549 cells, indicating significant anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

The biological activity of 2-MTHF-CN is attributed to its ability to interact with cellular targets, leading to disruption of essential metabolic pathways. In particular, its structure allows it to penetrate cell membranes effectively, facilitating its action on intracellular targets. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted by researchers at examined the antimicrobial efficacy of several carbonitriles, including 2-MTHF-CN. The study revealed that when tested against a panel of pathogens, 2-MTHF-CN outperformed several conventional antibiotics in terms of broad-spectrum activity.

Case Study 2: Agricultural Application

In another investigation reported by , the efficacy of 2-MTHF-CN as an insecticide was assessed in field trials. The results indicated a significant reduction in pest populations compared to untreated controls, validating its potential as an eco-friendly pesticide.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyltetrahydrofuran-2-carbonitrile in laboratory settings?

- Methodological Answer : The compound can be synthesized via cyanation of 2-methyltetrahydrofuran derivatives using nitrile-forming reagents such as cyanogen bromide (BrCN) or trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis (e.g., ZnCl₂). Reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic control) must be carefully optimized to minimize side reactions like ring-opening . Alternative routes involve functionalization of tetrahydrofuran precursors via Grignard or organometallic reagents, followed by nitrile group introduction. Purification typically employs fractional distillation (boiling point: ~199.8°C at 760 mmHg) or silica gel chromatography .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : The compound is classified as harmful (H302) and causes serious eye damage (H318). Storage requires inert atmospheres (N₂/Ar) in amber glass containers at 2–8°C to prevent degradation. It is incompatible with strong acids, bases, and oxidizing agents (e.g., peroxides, permanganates), which can induce exothermic decomposition or polymerization. Use fume hoods, nitrile gloves, and eye protection during handling. Spills should be neutralized with activated carbon and disposed of via hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify the tetrahydrofuran ring protons (δ 1.5–2.5 ppm for methyl groups; δ 3.5–4.5 ppm for oxygenated carbons) and nitrile carbon (δ ~120 ppm).

- IR : A sharp peak at ~2240 cm⁻¹ confirms the C≡N stretch.

- MS : Electron ionization (EI-MS) shows a molecular ion peak at m/z 111.068 (C₆H₉NO⁺) .

- GC-MS : Quantifies purity and detects volatile impurities, leveraging the compound’s boiling point (199.8°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying catalysts for this compound synthesis?

- Methodological Answer : Contradictions often arise from catalyst selectivity and solvent effects. For example, ZnCl₂ may favor nitrile formation but also promote side reactions under protic conditions. Systematic Design of Experiments (DoE) can optimize variables:

- Catalyst screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) and Brønsted acids (e.g., H₂SO₄) in aprotic solvents (THF, DCM).

- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps.

- Byproduct analysis : Use LC-MS or NMR to detect intermediates (e.g., ring-opened aldehydes) and adjust reaction conditions accordingly .

Q. What computational methods are suitable for studying the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- DFT Calculations : Model the electron density of the nitrile group (LUMO energy ~-1.5 eV) to predict reactivity with nucleophiles (e.g., Grignard reagents).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of DMF vs. THF) on transition states.

- QSPR Models : Correlate LogP (1.08) and polar surface area (33.02 Ų) with solubility and diffusion rates in reaction media .

Q. How does this compound perform as a precursor in multicomponent reactions (MCRs)?

- Methodological Answer : The compound’s strained tetrahydrofuran ring and electron-deficient nitrile group enable diverse MCRs:

- Ugi Reactions : Combine with amines, aldehydes, and isocyanides to generate heterocyclic scaffolds.

- Cycloadditions : Participate in [3+2] cycloadditions with azides (click chemistry) under Cu(I) catalysis.

- Mechanistic Insight : Monitor intermediates via stopped-flow NMR to optimize regioselectivity and stereocontrol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.